IFosfamide impurity B

Description

Contextualization of Impurities in Drug Substance and Drug Product Quality

In the realm of pharmaceutical manufacturing, the purity of a drug substance is paramount to its quality, safety, and efficacy. jpionline.org Impurities are extraneous chemical substances that are not the active pharmaceutical ingredient (API) and can emerge during the synthesis, purification, or storage of the drug. jpionline.orgvulcanchem.com The presence of these impurities, even in minute quantities, can significantly impact the therapeutic response and potentially pose health risks to patients. jpionline.org

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as Q3A and Q3B, to control and qualify impurities in new drug substances and products. gmpinsiders.comeuropa.eu These guidelines categorize impurities into organic, inorganic, and residual solvents and set thresholds for their identification, reporting, and qualification. jpionline.orggmpinsiders.com The primary objective is to ensure that all impurities above a certain level are identified and their potential risks are thoroughly evaluated. jpionline.org This rigorous control is a critical component of Good Manufacturing Practices (GMP) and is essential for bringing safe and effective medications to the market. gmpinsiders.comfda.gov

Significance of Ifosfamide (B1674421) Impurity B in Pharmaceutical Science

Ifosfamide Impurity B holds particular significance in the quality control of the anticancer drug, Ifosfamide. vulcanchem.comjrespharm.com Recognized by the European Pharmacopoeia (EP) as "this compound [EP]," its presence is a critical quality attribute that must be monitored and controlled throughout the manufacturing process and shelf-life of Ifosfamide-containing products. vulcanchem.comlgcstandards.com The formation of this impurity can be indicative of degradation pathways or side reactions occurring during synthesis or storage. nih.govnih.gov

Scope and Academic Research Objectives for this compound

The primary academic and research objectives concerning this compound are centered on developing and validating robust analytical methods for its detection and quantification. jrespharm.com Due to its lack of a UV-absorbing chromophore, research has focused on alternative detection techniques. vulcanchem.comjrespharm.com A significant area of investigation has been the use of High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). vulcanchem.comjrespharm.com

Key research objectives include:

Method Development: To establish a simple, rapid, and reliable analytical method for the separation and quantification of this compound from the parent drug and other potential impurities. jrespharm.com

Method Validation: To validate the developed analytical method in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Forced Degradation Studies: To understand the degradation pathways of Ifosfamide under various stress conditions (e.g., heat, acid, base) and to identify the conditions under which this compound is formed. nih.govnih.govlhasalimited.org This helps in establishing the stability-indicating nature of the analytical method.

Impurity Profiling: To accurately characterize the impurity profile of Ifosfamide drug substance and drug product, ensuring that all significant impurities, including Impurity B, are identified and controlled. pharmaffiliates.comeuropa.eu

These research efforts are crucial for ensuring the quality and consistency of Ifosfamide production and for complying with the stringent requirements of regulatory agencies worldwide.

Detailed Research Findings

Research into the analytical challenges posed by this compound has led to the development of specific and sensitive methods for its detection. The absence of a chromophore in its structure has been a primary hurdle, leading researchers to explore techniques beyond conventional UV detection. vulcanchem.comjrespharm.com

Chromatographic Techniques: Liquid chromatography (LC) has emerged as the preferred technique for analyzing this impurity. vulcanchem.com Isocratic elution, a method where the mobile phase composition remains constant throughout the run, coupled with Evaporative Light Scattering Detection (ELSD), has proven to be an effective strategy for quantification. vulcanchem.comjrespharm.com This approach offers simplicity, reproducibility, and robustness, making it suitable for routine quality control. vulcanchem.com

Method Validation: Validation studies for these analytical methods have established key system suitability parameters to ensure reliable performance. These parameters are critical for demonstrating that the method is fit for its intended purpose.

| Parameter | Acceptance Limit | Measured Results |

|---|---|---|

| Theoretical plates (N) | ≥ 2000 | 9874 |

| Tailing Factor (T) | ≤ 1.5 | 1.1 |

| %RSD | ≤ 5.0% | 1.7 |

The quantification limit (QL) for this compound has been determined to be as low as 1.266 ppm, highlighting the high sensitivity of the validated methods. vulcanchem.com

Forced Degradation Studies: Forced degradation studies have provided insights into the stability of Ifosfamide and the formation of its impurities. Studies have shown that Ifosfamide exhibits maximum stability in the pH range of 4-9. nih.gov However, degradation can occur under more extreme pH conditions and upon exposure to heat. nih.govnih.gov Interestingly, some studies using Nuclear Magnetic Resonance (NMR) have detected degradation products that were not observed by HPLC, suggesting that some degradation products may co-elute with the main compound or are not amenable to the detection method used. nih.gov This underscores the importance of employing multiple analytical techniques for a comprehensive understanding of drug stability.

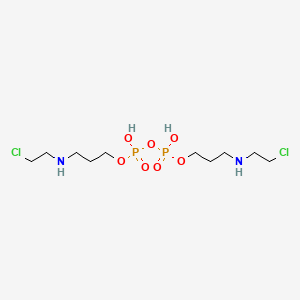

Structure

2D Structure

Properties

IUPAC Name |

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHIKWVFLYAVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241482-18-8 | |

| Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Ifosfamide Impurity B Formation

Elucidation of Degradation Pathways of Ifosfamide (B1674421) Leading to Impurity B

Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are crucial for identifying potential degradants and understanding the stability of Ifosfamide. nih.gov The degradation kinetics of Ifosfamide are known to be complex, with multiple degradation products possible depending on the conditions. hospitalpharmacyeurope.com

Hydrolytic Degradation Mechanisms

The hydrolysis of Ifosfamide in aqueous solutions is a significant pathway for its degradation. regulations.gov The stability of Ifosfamide is highly dependent on the pH of the solution. nih.gov The primary mechanism of degradation under acidic conditions involves the cleavage of the P-N bond within the oxazaphosphorine ring. nih.govnih.gov

This initial cleavage results in the formation of phosphoramidic acid monoester intermediates. nih.gov A study utilizing ³¹P NMR spectroscopy to investigate the acid hydrolysis of Ifosfamide identified the formation of a diphosphoric diester with the structure [Cl(CH₂)₂(NH(CH₂)₃)OP(O)(OH)]₂O. nih.gov This compound is structurally analogous to Ifosfamide Impurity B, suggesting that the formation of the impurity likely proceeds through the dimerization of hydrolytic intermediates. The process can be summarized as follows:

Proton- or hydroxyl-catalyzed cleavage of the endocyclic P-N bond of the Ifosfamide molecule.

Formation of a reactive phosphoramidic acid monoester intermediate.

Condensation or dimerization of two molecules of this intermediate, or reaction with other phosphorus-containing species, to form the stable diphosphate (B83284) structure of Impurity B.

Studies have shown that Ifosfamide exhibits maximum stability in the pH range of 4 to 9. nih.gov Outside of this range, particularly at extreme pH values, catalysis by protons or hydroxyl ions significantly accelerates degradation. nih.govnih.gov

| Condition | Observation | Reference |

|---|---|---|

| Aqueous Solution (General) | Ifosfamide undergoes significant hydrolysis, resulting in active ingredient degradation and the formation of impurities. | regulations.gov |

| pH 1-13 (at 70°C) | Degradation reactions are largely independent of pH in the mid-range but are catalyzed by protons or hydroxyl groups at extreme pH values. | nih.gov |

| pH 4-9 (at 70°C) | Region of maximum stability, with a corresponding half-life of 20 hours at this temperature. | nih.gov |

| Acidic Conditions (pH 1 & 4) | Degradation occurs via cleavage of the P-N bond. The drug is most stable under weakly acidic conditions (pH 4). | nih.gov |

| Alkaline Conditions (pH 10 & 12) | Significant degradation observed, consistent with hydroxyl-catalyzed hydrolysis. | nih.gov |

Oxidative Degradation Mechanisms

Ifosfamide is susceptible to degradation by various oxidizing agents. nih.gov Its metabolic activation in vivo is itself an oxidative process, mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. aacrjournals.orgnih.gov This process generates 4-hydroxyifosfamide, which decomposes into the active alkylating agent isophosphoramide mustard and the toxic by-product acrolein. aacrjournals.orgaacrjournals.org A parallel pathway involves N-dechloroethylation, which produces another toxic metabolite, chloroacetaldehyde (B151913) (CAA). aacrjournals.orgdrugbank.com

Studies on chemical degradation for waste disposal have tested agents like sodium hypochlorite, hydrogen peroxide, and Fenton reagent, all of which were effective in degrading Ifosfamide. nih.gov While these oxidative pathways are well-documented for either metabolic activation or chemical destruction of the drug, the existing literature from the performed searches does not establish a direct mechanistic link between the oxidation of Ifosfamide and the formation of this compound. The identified products of oxidation are typically smaller molecules like acrolein and chloroacetaldehyde or hydroxylated species, rather than a diphosphate dimer. nih.govaacrjournals.org

Thermal Degradation Kinetics and Pathways

The chemical stability of Ifosfamide is notably influenced by temperature. hospitalpharmacyeurope.com Elevated temperatures accelerate the degradation process, which is a critical consideration for the storage of Ifosfamide solutions. regulations.gov The degradation follows (pseudo) first-order kinetics, and the primary mechanism under thermal stress is consistent with that of hydrolysis: the cleavage of the P-N bond. nih.govnih.gov

Kinetic studies have quantified the rate of degradation at various temperatures. For instance, in an aqueous solution, degradation proceeds even under refrigeration, highlighting the inherent instability of the molecule in solution. While specific studies explicitly identifying Impurity B as a thermal degradant are not prevalent in the searched literature, the fundamental degradation pathway (P-N cleavage) generates the necessary precursors that could lead to its formation through dimerization, similar to the hydrolytic pathway.

| Temperature | Time | Degradation Extent | Reference |

|---|---|---|---|

| 70°C | Variable | Used to determine pH-rate profile; half-life at optimal pH (4-9) is 20 hours. | nih.gov |

| 20°C | 1 Day | ~0.1% | regulations.gov |

| 8°C (Refrigerated) | 18 Months | 6% | regulations.gov |

| 4°C (Refrigerated) | 18 Months | 5% | regulations.gov |

Photolytic Degradation Processes

Investigations into the photostability of Ifosfamide show that it is relatively resistant to direct degradation by UV-C light alone. nih.gov However, its degradation can be achieved through advanced oxidation processes (AOPs) that employ photocatalysts (e.g., TiO₂, Ru-TNW) or combine UV radiation with an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govnih.gov

Studies using high-resolution mass spectrometry have identified several transformation products (TPs) resulting from photocatalytic degradation. nih.govsci-hub.se These TPs typically form through processes like hydroxylation, oxidation, and cleavage of the chloroethyl side chains. For example, one study identified six TPs of Ifosfamide, but none corresponded to the mass or molecular formula of this compound. sci-hub.se Therefore, based on current research, direct photolytic degradation is not considered a primary pathway for the formation of this compound.

Investigation of By-product Formation During Ifosfamide Synthesis

Impurities can also be introduced during the manufacturing process through side reactions, incomplete reactions, or subsequent degradation of intermediates.

Reaction Mechanism Studies of Unintended By-products

The synthesis of Ifosfamide typically involves the reaction of phosphorus oxychloride with N-(2-chloroethyl)-3-amino-1-propanol, followed by a reaction with 2-chloroethylamine. chemicalbook.com An alternative route starts with 3-aminopropanol and phosphorus oxychloride. ingentaconnect.com

The formation of this compound as a synthetic by-product can be mechanistically postulated by considering the reactivity of the intermediates. The phosphorus-containing intermediates in the synthesis are susceptible to hydrolysis if water is present in the reaction mixture, either as a contaminant in solvents or introduced during workup steps.

The hydrolysis of a key intermediate, such as 3-(2-chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide, would generate a phosphoramidic acid species. This species, being an analogue of the intermediates formed during hydrolytic degradation, could then undergo intermolecular condensation (dimerization) to form the stable diphosphate structure of Impurity B. This side reaction would compete with the desired main reaction (e.g., amination with 2-chloroethylamine), and its prevalence would depend on the stringent control of reaction conditions, particularly the exclusion of water.

Influence of Synthetic Conditions on Impurity B Generation

The synthesis of ifosfamide is a multi-step process where precise control of reaction conditions is paramount to minimize impurity formation. One common synthetic route involves reacting N-(2-chloroethyl)-N-(3-hydroxypropyl)amine with phosphorus oxychloride to create a key intermediate, which is then reacted with another equivalent of 2-chloroethylamine. chemicalbook.comchemicalbook.com Deviations in temperature, pH, reaction time, and the purity of reagents can lead to the generation of various impurities, including Impurity B.

Elevated temperatures during the phosphorylation and subsequent condensation steps can promote side reactions. For instance, overheating can lead to the undesired reaction between intermediates or the degradation of the desired product, creating precursors that may form Impurity B. A patent for ifosfamide synthesis highlights that reaction temperature control, for instance between -40 to 25 °C for certain steps, is critical for controlling the impurity profile. google.com The duration of the reaction is also crucial; extended reaction times can increase the likelihood of side-product formation. google.com

The pH of the reaction medium influences the reactivity of the amine groups and the stability of the phosphorus-based intermediates. Non-optimal pH can result in incomplete reactions or the formation of alternative phosphorylated species that can contribute to the Impurity B profile.

Table 1: Influence of Synthetic Parameters on Impurity B Formation

| Parameter | Condition | Potential Impact on Impurity B Generation |

| Temperature | Excessive heat | Promotes side reactions and degradation of intermediates, potentially increasing Impurity B levels. google.com |

| Reaction Time | Extended duration | Increases the probability of forming undesired byproducts, including precursors to Impurity B. google.com |

| pH | Non-optimal (acidic or basic) | Can lead to incomplete reactions and the formation of alternative phosphorylated byproducts. |

| Reagent Purity | Presence of related substances | Impurities in starting materials like 3-aminopropanol or phosphorus oxychloride can act as precursors. chemicalbook.comchemicalbook.com |

Degradation in Pharmaceutical Formulations and Storage Conditions

The stability of ifosfamide in its final dosage form is a significant concern, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Forced degradation studies are essential for identifying the degradation pathways and the stability-indicating nature of analytical methods. researchgate.net Studies on ifosfamide have shown that it is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and heat. science.govnih.gov

Table 2: Representative Data on Ifosfamide Degradation Leading to Impurity Formation Under Stress Conditions

| Stress Condition | pH | Temperature | Duration | Observation |

| Acid Hydrolysis | 1.0 | 70°C | Periodic Analysis | Significant degradation observed via NMR and HPLC. nih.gov |

| Base Hydrolysis | 10.0 & 12.0 | 70°C | Periodic Analysis | Significant degradation observed via NMR and HPLC. nih.gov |

| Thermal Degradation | Neutral | 37°C | 9 days | ~7% loss of ifosfamide detected. nih.gov |

| Thermal Degradation | Neutral | 70°C | 72 hours | Markedly lower levels of ifosfamide compared to controls. nih.gov |

Excipients are generally inert substances added to a drug formulation, but they can interact with the active pharmaceutical ingredient (API) under certain conditions. scirp.org The chemical nature of the excipient, moisture content, and micro-environmental pH can be factors in drug degradation. drhothas.com

For ifosfamide, which is formulated for injection, the primary excipients are the diluents used for reconstitution and dilution, such as Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection. fda.gov While these are relatively simple, their properties can influence stability. For instance, the pH of the final diluted solution can affect the rate of ifosfamide hydrolysis. The use of benzyl (B1604629) alcohol-containing solutions has been noted to reduce the stability of ifosfamide. fda.gov

Furthermore, reactive impurities within excipients can pose a risk. Trace amounts of aldehydes or metal ions in excipients can potentially catalyze or participate in the degradation of the API. scirp.orgdrhothas.com Although specific studies detailing the direct role of common excipients in forming Impurity B are not prevalent in the public literature, the general principles of drug-excipient compatibility suggest that careful selection and quality control of excipients are necessary to ensure the stability of the ifosfamide drug product. researchgate.net

Table 3: Potential Excipient Interactions and Influences on Impurity B Generation

| Excipient/Component | Potential Interaction/Influence | Consequence |

| Diluents (e.g., Dextrose, Saline) | Alteration of solution pH | Can accelerate the hydrolytic degradation of ifosfamide, potentially leading to Impurity B. nih.govsps.nhs.uk |

| Preservatives (e.g., Benzyl Alcohol) | Direct chemical interaction or catalysis | Can reduce the overall stability of ifosfamide in solution. fda.gov |

| Excipient Impurities (e.g., trace metals, aldehydes) | Catalysis of degradation pathways | May promote oxidation or other reactions that degrade ifosfamide. scirp.orgdrhothas.com |

Synthetic Strategies for Ifosfamide Impurity B As a Reference Standard

Design and Development of Dedicated Synthetic Routes for Ifosfamide (B1674421) Impurity B

The synthesis of Ifosfamide Impurity B for use as a reference standard is not a trivial undertaking and is often available through custom synthesis, indicating a complex, multi-step process. pharmaffiliates.comeuropa.euchromatographyonline.com The design of a dedicated synthetic route must consider the inherent instability of the chloroethylamino moieties and the challenges associated with forming the diphosphate (B83284) bridge.

A plausible and scientifically sound multi-step synthetic pathway for this compound can be conceptualized, starting from readily available precursors. A convergent synthesis approach is often favored for such molecules to maximize efficiency.

Proposed Retrosynthetic Analysis:

A logical retrosynthetic disconnection of this compound suggests two key fragments: a protected 3-[(2-chloroethyl)amino]propan-1-ol and a suitable phosphorylating agent. The diphosphate bond can be formed by coupling two molecules of the phosphorylated intermediate.

Illustrative Synthetic Pathway:

A hypothetical multi-step synthesis is outlined below:

Step 1: Protection of 3-aminopropan-1-ol. The synthesis would commence with the protection of the amino group of 3-aminopropan-1-ol. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, would be introduced to prevent side reactions in subsequent steps.

Step 2: N-alkylation with 1-bromo-2-chloroethane (B52838). The protected aminopropanol (B1366323) would then undergo N-alkylation with 1-bromo-2-chloroethane in the presence of a non-nucleophilic base, such as sodium hydride, to introduce the 2-chloroethyl side chain.

Step 3: Phosphorylation of the protected intermediate. The resulting alcohol would be phosphorylated. A common method involves reaction with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This would yield the corresponding phosphorodichloridate.

Step 4: Hydrolysis to the phosphate (B84403) monoester. Careful hydrolysis of the phosphorodichloridate under controlled pH conditions would yield the protected phosphate monoester.

Step 5: Dimerization to form the diphosphate. The key diphosphate linkage could be formed by activating the phosphate monoester, for example, with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern carbodiimide, followed by reaction with another molecule of the phosphate monoester.

Step 6: Deprotection. The final step would involve the removal of the Boc protecting groups under acidic conditions (e.g., with trifluoroacetic acid) to yield the target molecule, this compound.

The optimization of each step in the proposed synthetic pathway is crucial to maximize yield and purity while minimizing the formation of byproducts.

Key parameters for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often suitable for the protection and alkylation steps.

Temperature Control: Many of the reaction steps, particularly those involving the unstable chloroethylamino group, may require low temperatures to prevent degradation and side reactions.

Stoichiometry of Reagents: Careful control of the molar ratios of reactants is essential to drive the reactions to completion and avoid the formation of over-alkylated or other undesired products.

pH Control: During the hydrolysis and purification steps, maintaining the appropriate pH is critical to ensure the stability of the phosphate and diphosphate moieties.

A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the reaction space and identify optimal conditions.

| Parameter | Step 2: N-alkylation | Step 3: Phosphorylation | Step 5: Dimerization |

| Temperature | 0°C to room temperature | -20°C to 0°C | Room temperature |

| Solvent | THF, DMF | Dichloromethane | Acetonitrile (B52724) |

| Base/Coupling Agent | NaH, K₂CO₃ | Triethylamine | DCC, EDCI |

| Reaction Time | 4-12 hours | 2-6 hours | 12-24 hours |

Multi-step Synthetic Pathways

Scalability of Synthetic Methods for Research and Reference Material Production

The scalability of the chosen synthetic route is a critical consideration for producing sufficient quantities of this compound for its use as a reference standard in research and for widespread distribution to quality control laboratories. Scaling up from milligram to gram or even kilogram quantities presents several challenges. cerilliant.com

Key Scalability Considerations:

Heat Transfer: Exothermic reactions, such as the phosphorylation step, require efficient heat management in larger reactors to maintain optimal temperature control and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing becomes more challenging in large-scale reactors, which can affect reaction kinetics and product distribution.

Reagent Handling: The safe handling of hazardous reagents, such as phosphorus oxychloride and sodium hydride, requires specialized equipment and procedures at larger scales.

Work-up and Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, may need to be adapted for larger volumes.

Continuous flow chemistry offers a potential solution to some of these scalability challenges, providing better control over reaction parameters and improving safety and reproducibility.

Isolation and Purification Techniques for High-Purity this compound

Achieving the high purity required for a pharmaceutical reference standard (typically >99.5%) necessitates robust isolation and purification techniques. eurofins.com Given the polar and potentially thermally labile nature of this compound, chromatographic methods are generally the most effective.

Purification Strategy:

Initial Purification: After the final synthetic step, a preliminary purification might involve precipitation or crystallization to remove the bulk of unreacted starting materials and major byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying polar compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would likely be employed. Gradient elution would be necessary to effectively separate the target impurity from closely related substances.

Supercritical Fluid Chromatography (SFC): SFC is an alternative to preparative HPLC that can be advantageous for polar compounds. pharmq.or.kr It often uses less organic solvent and can lead to faster purifications.

Lyophilization: After chromatographic purification, the fractions containing the pure this compound would be collected. As the compound is a salt and likely non-volatile, lyophilization (freeze-drying) is the preferred method to remove the aqueous mobile phase without subjecting the compound to heat, which could cause degradation.

The purity of the final product would be rigorously assessed using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Purpose | Stationary Phase/Conditions |

| Preparative HPLC | Primary Purification | Reversed-Phase C18, water/acetonitrile gradient with buffer |

| Supercritical Fluid Chromatography (SFC) | Alternative/Orthogonal Purification | Diol or other polar columns, CO₂ with a polar co-solvent (e.g., methanol) |

| Lyophilization | Solvent Removal | Frozen state under high vacuum |

Advanced Analytical Methodologies for Detection, Quantification, and Monitoring of Ifosfamide Impurity B

Chromatographic Method Development and Optimization

Chromatographic techniques, particularly liquid chromatography, form the cornerstone of analytical strategies for Ifosfamide (B1674421) impurity B. vulcanchem.com Method development focuses on achieving adequate separation from the parent compound and other related substances, as well as ensuring sensitivity, accuracy, and robustness.

HPLC is a widely used technique for the analysis of pharmaceutical impurities. However, standard methods often require adaptation for compounds like Ifosfamide impurity B.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for the analysis of Ifosfamide and its impurities. For this compound, which is highly polar and lacks a chromophore, the choice of detector is as crucial as the separation parameters. Evaporative Light Scattering Detection (ELSD) has been identified as an effective detection method. vulcanchem.comjrespharm.com An isocratic elution method is often preferred for its simplicity and reproducibility in routine quality control. vulcanchem.com

A key challenge in developing an RP-HPLC method is the retention of the highly polar Impurity B on a non-polar stationary phase. The use of highly aqueous mobile phases can lead to poor retention and "phase dewetting" or "phase collapse" on traditional C18 columns. Therefore, columns designed for polar analytes or the use of specific mobile phase modifiers are often necessary. One successful approach involves a mobile phase combining trifluoroacetic acid with methanol (B129727), as trifluoroacetic acid is volatile and enhances detector response. jrespharm.com

Below is a table summarizing typical RP-HPLC parameters for the analysis of Ifosfamide impurities, including considerations for Impurity B.

Table 1: Reversed-Phase HPLC Parameters for Ifosfamide Impurity Analysis

| Parameter | Details | Rationale/Reference |

|---|---|---|

| Stationary Phase | C18, high-purity silica (B1680970) (e.g., Agilent ZORBAX) | Provides good retention for a range of polar and non-polar compounds. High-purity silica minimizes peak tailing for basic compounds. jrespharm.com |

| Mobile Phase | Isocratic mixture of Trifluoroacetic Acid and Methanol | This combination is volatile and suitable for ELSD. It helps achieve symmetrical peaks for polar compounds. jrespharm.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC columns, optimized to balance analysis time and resolution. jrespharm.comresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) | Necessary due to the lack of a UV chromophore in this compound. vulcanchem.comjrespharm.com |

| Nebulizer Temp. | ~55°C | Optimized for complete evaporation of the mobile phase in the ELSD drift tube. jrespharm.com |

| Gas Flow Rate | ~25 psi (Nitrogen) | Carrier gas flow in the ELSD, optimized for droplet formation and sensitivity. jrespharm.com |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, is generally not the preferred method for analyzing highly polar compounds like this compound from aqueous-based formulations or as part of a mixture with a less polar parent drug. The high polarity of Impurity B would lead to very strong retention on a polar stationary phase (like silica or alumina), requiring a highly polar mobile phase for elution. This can lead to long analysis times and poor peak shapes. Furthermore, controlling the water content in the mobile phase, which is critical for reproducibility in NP-HPLC, can be challenging. For these reasons, reversed-phase methods are more commonly developed and employed.

Chiral chromatography is a specialized technique used to separate stereoisomers. The parent drug, Ifosfamide, is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. nih.gov These enantiomers exhibit different metabolic profiles and toxicities. nih.gov However, this compound, with the chemical name bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (B83284), does not possess a chiral center in its structure. vulcanchem.com The molecule is symmetrical and does not have stereoisomers. Consequently, chiral chromatography is not applicable or necessary for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times, greater resolution, and improved sensitivity. While specific UPLC methods dedicated solely to this compound are not extensively documented in publicly available literature, the principles of UPLC are highly applicable.

Methods developed for the parent drug, Ifosfamide, using UPLC-MS/MS have demonstrated the power of this technique for resolving and quantifying the drug and its metabolites. nih.govresearchgate.net These systems, often using C18 columns with small particle sizes (e.g., 1.7 µm), can be adapted for impurity profiling. researchgate.net The enhanced resolution of UPLC would be particularly advantageous for separating Impurity B from other closely eluting impurities. The increased sensitivity would also be beneficial, especially when using mass spectrometry (MS) as a detector, which is a common coupling for UPLC systems.

Gas Chromatography (GC) is a powerful analytical technique, but its application is generally limited to compounds that are volatile and thermally stable. This compound is a diphosphate salt, which imparts a very high molecular weight (417.16 g/mol ) and extremely low volatility. vulcanchem.compharmaffiliates.com Direct analysis of this compound by GC is not feasible as it would decompose at the high temperatures required for vaporization in the GC inlet.

While GC methods have been developed for the parent drug, Ifosfamide, they typically require a derivatization step to increase volatility and thermal stability. nih.gov For instance, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) has been used for GC-MS analysis of Ifosfamide. csbsju.edu However, no established derivatization procedures have been reported specifically for this compound. The complexity of the Impurity B molecule, with its two secondary amine groups and a diphosphate backbone, would make finding a single, efficient derivatization reaction challenging. Therefore, GC is not considered a suitable or practical approach for the routine analysis of this compound.

Normal-Phase HPLC Considerations

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has gained significant traction in the pharmaceutical industry as a powerful separation technique, offering a unique "green" alternative to traditional liquid chromatography (LC) and gas chromatography (GC). nih.govchromatographytoday.com Utilizing a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, SFC combines the low viscosity of a gas with the solvating power of a liquid. chromatographytoday.com This results in high-efficiency, rapid analyses, and reduced consumption of organic solvents. chromatographytoday.com

While direct applications of SFC for the routine analysis of this compound are not extensively detailed in currently available literature, the technique's characteristics make it a highly promising tool for this purpose. SFC is particularly well-suited for the analysis of complex mixtures and impurities, including those that are challenging to analyze by other methods. nih.govrroij.com Its applicability extends to the separation of chiral compounds and structurally similar impurities, which is often a requirement in pharmaceutical analysis. senieer.com

Recent research highlights the development of generic SFC-mass spectrometry (MS) methods for the simultaneous analysis of numerous anticancer drugs, including ifosfamide itself. hug.ch These studies demonstrate the capability of SFC to separate a wide range of compounds with varying polarities within a single analytical run. hug.ch For instance, a method was developed to analyze 22 anticancer drugs in under 12 minutes using a diol column and a gradient of methanol in CO2 with specific additives. hug.ch This showcases the potential for developing a highly efficient SFC method for profiling ifosfamide and its related substances, including impurity B.

The combination of SFC with mass spectrometry (SFC-MS) is particularly powerful for impurity analysis, providing both separation and sensitive detection, which is crucial for genotoxic impurities that need to be controlled at very low levels. rroij.comacs.org Given that this compound lacks a chromophore, making UV detection challenging, SFC coupled with a universal detector like a mass spectrometer or an evaporative light scattering detector (ELSD) would be an effective strategy. vulcanchem.com

Validation of Analytical Methods According to Regulatory Guidelines (e.g., ICH Q2(R1))

The validation of an analytical procedure is a regulatory requirement to ensure that the method is suitable for its intended purpose. researchgate.netich.org The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, covering aspects such as specificity, linearity, accuracy, precision, and robustness. ich.orggmp-compliance.org These validation characteristics are essential for methods used in the quantitative determination of impurities like this compound. ich.orgeuropa.eu

Linearity and Range Determination

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For impurity quantification, the range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. ich.orginnovareacademics.in Linearity is typically evaluated by analyzing a series of solutions with known concentrations of this compound. jrespharm.com The data from the measured peak areas versus the known concentrations are then subjected to linear regression analysis. A correlation coefficient (r) or coefficient of determination (r²) close to 1 (e.g., >0.99) is generally considered evidence of a strong linear relationship. jrespharm.comresearchgate.netglobalresearchonline.net For instance, a study on ifosfamide-related substances evaluated linearity in a concentration range of 1.25 to 3.75 ppm. jrespharm.com Another UPLC-MS/MS method for ifosfamide itself demonstrated linearity over a range of 100–10,000 ng/mL. nih.gov

Table 1: Illustrative Linearity Data for this compound

| Concentration (ppm) | Peak Area (Arbitrary Units) |

| 1.0 (LOQ) | 5,200 |

| 2.0 | 10,100 |

| 3.0 | 15,300 |

| 4.0 | 20,500 |

| 5.0 | 25,400 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). innovareacademics.in The percentage recovery of the added impurity is then calculated. For impurities, the acceptance criteria for recovery are typically within a range such as 80-120%. globalresearchonline.net Studies on related compounds of ifosfamide have demonstrated recovery values between 90-110%. jrespharm.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

Reproducibility: Assesses the precision between different laboratories. chromatographyonline.com

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, the acceptance criterion for RSD is often not more than 5% or 10%, depending on the concentration level. jrespharm.cominnovareacademics.in For example, a validation study for ifosfamide-related substances reported a percentage RSD of less than 5%. jrespharm.com

Table 2: Example Accuracy and Precision Data for this compound

| Parameter | Concentration Level | Acceptance Criteria | Illustrative Result |

| Accuracy | LOQ | 80-120% Recovery | 98.5% |

| 100% of Specification | 90-110% Recovery | 101.2% | |

| 150% of Specification | 90-110% Recovery | 99.8% | |

| Precision (RSD) | Repeatability | ≤ 5.0% | 1.7% |

| Intermediate Precision | ≤ 10.0% | 2.5% |

Note: This table is for illustrative purposes and does not represent actual experimental data. Acceptance criteria can vary.

Limits of Detection (LOD) and Quantification (LOQ) for Impurity B

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

The determination of LOD and LOQ is crucial for impurity methods, as it establishes the sensitivity of the procedure. These limits can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. jrespharm.comglobalresearchonline.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

For this compound, a quantification limit of 1.266 ppm has been reported for an LC-ELSD method, demonstrating high sensitivity. vulcanchem.com Other methods for related substances have also established low LOD and LOQ values, ensuring that trace levels of impurities can be reliably controlled. researchgate.net

Robustness and Ruggedness Evaluations

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgchromatographyonline.compharmoutsourcing.com It is typically evaluated during the development phase of the analytical procedure. chromatographyonline.com For a chromatographic method, these variations might include changes in:

Mobile phase composition or pH

Column temperature (e.g., ±2°C or ±5°C) vulcanchem.com

Flow rate

Different columns (lots/batches)

The evaluation of robustness is important to ensure that the method is transferable and will perform consistently in different laboratories and under slightly different conditions. pharmoutsourcing.com For instance, analytical methods for this compound have been shown to be robust with minimal impact on results when parameters like column temperature are deliberately varied. vulcanchem.com

Ruggedness , often considered as part of intermediate precision, evaluates the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. americanpharmaceuticalreview.comchromatographyonline.com The goal is to demonstrate the reliability of the method in a real-world quality control environment. pharmoutsourcing.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable tools for pharmaceutical impurity profiling. ajpaonline.comrroij.com They offer enhanced sensitivity, specificity, and the ability to elucidate the structure of impurities, which is crucial for ensuring the safety and efficacy of pharmaceutical products. ijfmr.comnih.gov For a non-chromophoric compound like this compound, coupling liquid or gas chromatography with mass spectrometry or nuclear magnetic resonance spectroscopy provides the necessary analytical power for its detection and control. vulcanchem.comjrespharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem Mass Spectrometry (LC-MS/MS), are the premier techniques for the analysis of pharmaceutical impurities. asiapharmaceutics.infonih.gov These methods combine the excellent separation capabilities of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), with the high sensitivity and selectivity of mass spectrometric detection. nih.govmdpi.com

For this compound, LC-MS provides a direct and sensitive method for detection and quantification without the need for derivatization. The separation is typically achieved on a reversed-phase column, and the detection is performed using an Electrospray Ionization (ESI) source, which is well-suited for polar and thermally labile molecules. researchgate.netnih.gov The mass spectrometer can be operated in single ion monitoring (SIM) mode for quantification or full scan mode for identification.

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and lower detection limits through Multiple Reaction Monitoring (MRM). nih.govmdpi.com In this mode, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This technique significantly reduces background noise and matrix interference. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC and utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the unambiguous confirmation of the elemental composition of the impurity. researchgate.net

Research findings have demonstrated the successful application of UPLC-MS/MS for the quantification of ifosfamide and its metabolites in various biological matrices, and these methods are directly applicable to the analysis of related impurities. nih.govresearchgate.net The use of an appropriate internal standard, such as an isotopically labeled analogue, can further improve the accuracy and precision of the quantification. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis Related to Ifosfamide

| Parameter | Condition | Source(s) |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm (2.1 x 100 mm) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with Ammonium Formate and Methanol:Acetonitrile (B52724) | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor > Product Ion | m/z 260.99 > 91.63 (for Ifosfamide, as an example) | nih.gov |

| Linear Range | 100–10000 ng/mL (for Ifosfamide) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be employed for the analysis of Ifosfamide and its related substances. europeanpharmaceuticalreview.com It is particularly useful for volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. europeanpharmaceuticalreview.com Common derivatization procedures include acylation or silylation. europeanpharmaceuticalreview.com

Once derivatized, the sample is introduced into the GC, where separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which is often operated with an Electron Impact (EI) ionization source. europeanpharmaceuticalreview.com EI generates a characteristic fragmentation pattern for the derivatized impurity, which serves as a fingerprint for its identification by matching against spectral libraries. europeanpharmaceuticalreview.com GC-MS offers high chromatographic resolution and is a well-established technique for impurity profiling. globalresearchonline.netcore.ac.uk Several GC-MS methods have been developed for ifosfamide and its metabolites, demonstrating the feasibility of this approach for related impurities. globalresearchonline.netcore.ac.uk

Table 2: General GC-MS Parameters for Analysis of Ifosfamide-Related Compounds

| Parameter | Condition | Source(s) |

| Derivatization | Required to increase volatility (e.g., trifluoroacetyl derivatives) | europeanpharmaceuticalreview.comcore.ac.uk |

| Chromatography System | Gas Chromatography (GC) | globalresearchonline.netcore.ac.uk |

| Column | Capillary column (e.g., DB-5 or similar) | globalresearchonline.net |

| Carrier Gas | Helium or Nitrogen | globalresearchonline.net |

| Ionization Source | Electron Impact (EI) or Chemical Ionization (CI) | europeanpharmaceuticalreview.comcore.ac.uk |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | core.ac.uk |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a formidable combination for the definitive structural elucidation of unknown or unexpected impurities. ijfmr.comnih.gov While LC-MS provides crucial information about the molecular weight and fragmentation of an impurity, NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. nih.govnih.gov

In an LC-NMR setup, the effluent from the HPLC column is directed into an NMR flow cell placed within the magnet of the NMR spectrometer. nih.gov This allows for the acquisition of NMR spectra (such as ¹H, ¹³C, or ³¹P NMR) of the separated impurity "on-the-fly." ula.vegoogle.com For this compound, which contains phosphorus atoms, ³¹P NMR could be a particularly powerful tool.

The primary challenge with LC-NMR has historically been its lower sensitivity compared to LC-MS. nih.gov However, advancements in high-field magnets (e.g., 800-900 MHz), cryogenically cooled probes, and solvent suppression techniques have significantly improved sensitivity, making it a viable tool for impurity analysis at relevant levels. nih.gov Forced degradation studies of ifosfamide have shown that NMR can detect degradation products that are not observed by conventional HPLC methods, highlighting the potential of LC-NMR to provide a more complete picture of the impurity profile and to identify novel structures that may arise during synthesis or storage. nih.gov This technique is invaluable for the structural confirmation of known impurities like this compound and for the identification of new, previously uncharacterized related substances. rroij.com

Structural Elucidation of Ifosfamide Impurity B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Certificates of Analysis for reference standards of Ifosfamide (B1674421) impurity B confirm that its structure is verified using NMR. lgcstandards.com

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For Ifosfamide impurity B, the symmetrical structure simplifies the spectrum, but the presence of nitrogen and phosphorus atoms introduces complexities such as splitting.

Based on the structure, the following proton signals are expected:

Methylene (B1212753) protons adjacent to chlorine (Cl-CH₂-) : These protons are expected to appear as a triplet.

Methylene protons adjacent to nitrogen (-N-CH₂-) : This group includes protons from both the ethyl and propyl chains, leading to complex multiplets.

Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-) : The central methylene group of the propyl chain would likely appear as a multiplet due to coupling with adjacent methylene groups.

Methylene protons adjacent to the phosphate (B84403) oxygen (P-O-CH₂-) : These protons would be shifted downfield and show coupling to the phosphorus nucleus, likely appearing as a multiplet or a doublet of triplets.

Amine protons (-NH-) : These protons may appear as a broad signal and its position can be concentration and solvent dependent.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Cl-CH₂ -CH₂-NH- | 3.6 - 3.8 | t (triplet) | Deshielded by adjacent chlorine atom. |

| Cl-CH₂-CH₂ -NH- | 3.0 - 3.3 | m (multiplet) | Complex coupling with adjacent methylenes and NH. |

| -NH-CH₂-CH₂ -CH₂-O- | 1.9 - 2.2 | m (multiplet) | Central propyl methylene group. |

| -NH-CH₂ -CH₂-CH₂-O- | 2.9 - 3.2 | m (multiplet) | Coupled to NH and adjacent methylene. |

| -CH₂-O-P | 3.9 - 4.2 | m (multiplet) | Deshielded by oxygen; shows H-P coupling. |

| -NH - | Variable | br s (broad singlet) | Exchangeable proton. |

This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Given the symmetry of this compound, five distinct carbon signals are anticipated. The chemical shifts are indicative of the carbon's bonding environment.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C l-CH₂- | 40 - 45 | Attached to electronegative chlorine. |

| Cl-C H₂-NH- | 48 - 52 | Attached to nitrogen. |

| -NH-CH₂-C H₂-CH₂-O- | 25 - 30 | Central alkyl carbon. |

| -NH-C H₂-CH₂-CH₂-O- | 45 - 50 | Attached to nitrogen. |

| -C H₂-O-P | 65 - 70 | Attached to electronegative oxygen; may show C-P coupling. |

This table is illustrative. The exact chemical shifts are dependent on the specific analytical conditions.

To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the spin systems of the chloroethyl and propyl fragments, for example, by showing a correlation between the Cl-CH₂- and -CH₂-NH- protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), as outlined in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting the molecular fragments. For instance, an HMBC experiment would show a correlation from the protons of the -CH₂-O-P group to the carbon of the adjacent propyl methylene group, and importantly, through the phosphate group, confirming the diphosphate (B83284) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help to confirm the conformation of the molecule in solution.

Carbon (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound (C₁₀H₂₄Cl₂N₂O₇P₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated with high precision. Experimental measurement of this mass within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula, ruling out other potential elemental compositions. The presence of two chlorine atoms would also be confirmed by the characteristic isotopic pattern of the molecular ion peak.

| Ion | Formula | Theoretical Monoisotopic m/z |

| [M+H]⁺ | C₁₀H₂₅Cl₂N₂O₇P₂⁺ | 417.0509 |

| [M+Na]⁺ | C₁₀H₂₄Cl₂N₂NaO₇P₂⁺ | 439.0328 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. The resulting fragmentation pattern is like a fingerprint for the molecule and provides definitive structural information. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-Cl bond : Loss of a chlorine atom is a common fragmentation for chloroethylamines.

Cleavage of the P-O and C-O bonds : Fragmentation around the phosphate ester linkages is expected, which would break the molecule into its constituent propylamino chains.

Cleavage of C-N and C-C bonds : Fragmentation of the alkyl chains provides further structural confirmation.

By analyzing the m/z values of these fragments, the sequence and connectivity of the atoms can be pieced together, corroborating the structure determined by NMR. For example, the detection of a fragment corresponding to the [H₂N-CH₂CH₂CH₂-O-PO₃H₂] moiety would strongly support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound, chemically known as Bis[3-[(2-chloroethyl)amino]propyl] Dihydrogen Diphosphate, provides crucial information about its molecular architecture.

The analysis of the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional moieties. The presence of N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹, indicates the secondary amine groups. pressbooks.pub The aliphatic C-H stretching vibrations are evident from the absorptions in the 2850-2960 cm⁻¹ region. openstax.org Furthermore, the distinct and strong absorption bands associated with the phosphate group (P=O and P-O) are critical for confirming the diphosphate backbone of the impurity. The P=O stretching vibration typically appears as a strong band in the 1250-1300 cm⁻¹ region, while P-O single bond stretches are found in the 1000-1150 cm⁻¹ range. wikipedia.org The presence of the chloroalkyl groups is indicated by the C-Cl stretching vibrations, which generally appear in the 540-760 cm⁻¹ region of the spectrum. wikipedia.org

The following interactive table summarizes the expected characteristic IR absorption bands for this compound and their corresponding functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| P=O Stretch (Phosphate) | 1195 - 1250 | Strong |

| P-O Stretch (Phosphate) | 1000 - 1150 | Strong |

| N-H Bend (Secondary Amine) | 1550 - 1650 | Medium |

| C-Cl Stretch (Alkyl Halide) | 540 - 760 | Medium to Weak |

This table presents representative data based on established infrared spectroscopy correlation tables. pressbooks.pubwikipedia.orgscribd.com

X-ray Crystallography for Definitive Solid-State Structure Determination

While a publicly available crystal structure for this compound (CAS 241482-18-8) is not readily found, the process would involve crystallizing the compound and analyzing its diffraction pattern. The resulting data would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. The crystal structure would confirm the connectivity of the two 3-[(2-chloroethyl)amino]propyl moieties to the dihydrogen diphosphate core and reveal the conformation of the alkyl chains and the geometry around the phosphorus and nitrogen atoms. nih.govnih.gov

Below is an interactive table illustrating the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 18.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1805 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.53 | The calculated density of the crystal. |

This table contains plausible, illustrative data based on known crystal structures of related organophosphate and chloroethylamine compounds. rcsb.orgrcsb.orgnih.gov

Spectroscopic Data Integration and Confirmation of Proposed Structure

The structural elucidation of a pharmaceutical impurity is rarely reliant on a single analytical technique. Instead, it involves the careful integration of data from multiple spectroscopic methods to build a comprehensive and irrefutable structural assignment. shimadzu.comshimadzu.com For this compound, data from IR spectroscopy is combined with insights from other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.comnih.gov

Mass spectrometry would be employed to determine the molecular weight of the impurity and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition, C₁₀H₂₄Cl₂N₂O₇P₂, with high confidence. americanpharmaceuticalreview.com

NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, would offer detailed information about the connectivity of atoms.

¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns, confirming the structure of the propyl and chloroethyl chains.

¹³C NMR would identify all the unique carbon atoms in the molecule.

³¹P NMR is particularly crucial for this molecule, as it would show signals characteristic of the diphosphate group, confirming the phosphorus environment.

The final confirmation of the structure of this compound is achieved by synthesizing the information from all these techniques. The functional groups identified by IR spectroscopy must be consistent with the fragments observed in the mass spectrum and the chemical environments detected by NMR. For example, the presence of the secondary amine N-H bond seen in the IR spectrum would be corroborated by a corresponding exchangeable proton signal in the ¹H NMR spectrum. Similarly, the molecular formula derived from HRMS must match the sum of all atoms identified and mapped by NMR and IR. This holistic approach ensures that the proposed structure is the only one that fits all the experimental evidence, providing a high degree of confidence in the identification of the impurity. nih.govsolubilityofthings.com

Impurity Profiling and Control Strategies in Ifosfamide Pharmaceutical Development

Development of Impurity Profiles for Ifosfamide (B1674421) Drug Substance and Drug Product

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and the final drug product. grace.com This profile is a critical component of the drug's quality assessment and is closely scrutinized by regulatory authorities. europa.eupharmaknowledgeforum.com For Ifosfamide, the impurity profile must account for substances originating from the synthesis of the active pharmaceutical ingredient (API), degradation products that form during storage, and interactions between the drug substance and excipients in the final formulation. gmpinsiders.comregistech.com

Ifosfamide impurity B, chemically known as bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (B83284), is a recognized impurity listed in the European Pharmacopoeia (EP). vulcanchem.comvenkatasailifesciences.com Its presence and acceptable limits are therefore a key consideration in the impurity profile of Ifosfamide. vulcanchem.com The development of a comprehensive impurity profile for Ifosfamide involves:

Identification of Potential Impurities: A thorough understanding of the synthetic route of Ifosfamide is the first step in predicting potential process-related impurities. google.com Degradation studies under various stress conditions (heat, light, humidity, and pH) are also performed to identify potential degradation products. gmpinsiders.com

Analytical Method Development: Sensitive and specific analytical methods are developed to detect and quantify these impurities. gmpinsiders.com Due to the lack of a chromophore in this compound, conventional UV detection methods are not effective. vulcanchem.com Liquid chromatography (LC) coupled with Evaporative Light Scattering Detection (ELSD) has been shown to be a suitable and robust technique for its quantification. vulcanchem.comjrespharm.com

Batch Analysis: Analysis of multiple batches of the drug substance and drug product provides data on the typical levels of impurities, including Impurity B. europa.eu This data is crucial for setting realistic and safe specification limits.

Stability Studies: Long-term and accelerated stability studies are conducted to monitor the formation of degradation products over the shelf-life of the drug product. europa.euregistech.com

The impurity profile is a dynamic document that is updated as more data becomes available throughout the drug development process.

| Impurity Profile Component | Description | Relevance to this compound |

| Process-Related Impurities | Arise from the manufacturing process of the API. | The synthetic route of Ifosfamide can potentially lead to the formation of Impurity B. |

| Degradation Products | Form due to the chemical breakdown of the drug substance or product over time. | Stability studies are essential to determine if Impurity B can form as a degradation product under various storage conditions. |

| Excipient Interactions | Result from the interaction of the drug substance with inactive ingredients in the formulation. | The potential for interaction between Ifosfamide and excipients leading to the formation of Impurity B must be evaluated. |

Strategies for Impurity Minimization During Manufacturing Processes

A proactive approach to impurity control involves implementing strategies to minimize their formation during the manufacturing process. This is a core principle of Quality by Design (QbD), which emphasizes building quality into the product from the outset. grace.compharmafeatures.com

The synthesis of the Ifosfamide API is a critical control point for minimizing the formation of Impurity B. gd3services.com Strategies for process optimization include:

Route Scouting and Selection: Choosing a synthetic route that inherently minimizes the formation of impurities is the most effective strategy. pharmafeatures.com

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and the order of reagent addition can significantly reduce the formation of unwanted side products. google.com

Raw Material Quality Control: Ensuring the purity of starting materials and reagents is crucial, as impurities in these materials can be carried through the synthesis and contaminate the final API. grace.com

Purification Techniques: Implementing effective purification steps, such as crystallization or chromatography, at intermediate and final stages of the synthesis can remove impurities like Impurity B. pharmaknowledgeforum.com Spike and purge studies, where a known amount of an impurity is intentionally added and then removed, can demonstrate the effectiveness of the purification process. grace.com

The formulation of the final drug product can also influence impurity levels. registech.com Strategies to mitigate impurity formation during formulation include:

Excipient Compatibility Studies: Thoroughly testing the compatibility of Ifosfamide with all proposed excipients is essential to prevent the formation of degradation products resulting from interactions. registech.com

pH and Buffer Selection: For liquid formulations, the pH of the solution is a critical factor affecting the stability of Ifosfamide. nih.gov Selecting an appropriate pH and buffer system can minimize degradation and the formation of impurities.

Manufacturing Process Controls: Controlling environmental factors such as temperature, humidity, and exposure to light during the formulation and filling process can prevent degradation.

Packaging Selection: Choosing appropriate primary packaging that protects the drug product from light and moisture is vital for maintaining its quality and stability throughout its shelf life. pharmaguru.co

Process Optimization in Active Pharmaceutical Ingredient (API) Synthesis

Quality Control (QC) and Quality Assurance (QA) Methodologies for Impurity B

Robust QC and QA systems are essential for ensuring that each batch of Ifosfamide meets the pre-defined quality standards and that the levels of Impurity B remain within the acceptable limits. axios-research.comsynzeal.comclearsynth.com

Key methodologies include:

Analytical Method Validation: The analytical methods used to quantify Impurity B must be thoroughly validated according to ICH guidelines to ensure they are accurate, precise, specific, sensitive, and robust. jrespharm.comresearchgate.net Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). jrespharm.comresearchgate.net

In-Process Controls (IPCs): Testing is performed at critical points during the manufacturing process to monitor and control the levels of impurities. pharmaknowledgeforum.com This allows for early detection of any deviations and corrective actions to be taken before the final product is formulated.

Final Product Testing: Every batch of the final drug product is tested against the established specifications before release. This includes testing for the presence and quantity of Impurity B. pharmaknowledgeforum.com

Stability Monitoring: A formal stability testing program is maintained to monitor the impurity profile of the drug product over its entire shelf life. europa.eu Any out-of-specification results trigger a thorough investigation. europa.eu

The table below summarizes typical validation parameters for an analytical method for this compound.

| Validation Parameter | Acceptance Criteria (Example) | Purpose |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. jrespharm.com | Ensures that the peak for Impurity B is not interfered with by other components in the sample. |

| Linearity | A linear relationship between concentration and response should be demonstrated over a specified range (e.g., r² ≥ 0.99). researchgate.net | Confirms that the method provides results that are directly proportional to the concentration of the impurity. |

| Accuracy | The closeness of test results obtained by the method to the true value (e.g., recovery of 90-110%). jrespharm.com | Demonstrates that the method provides accurate measurements of the impurity level. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample (e.g., RSD ≤ 5.0%). vulcanchem.com | Shows the reproducibility of the method under the same and different conditions. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. vulcanchem.comjrespharm.com | Defines the lower limit at which the impurity can be reliably measured. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. vulcanchem.com | Demonstrates the reliability of the method during normal use. |

Reference Standard Qualification and Traceability for this compound

A well-characterized reference standard for this compound is indispensable for the accurate quantification of this impurity in test samples. axios-research.comaxios-research.com

The qualification and traceability of the reference standard involve:

Source and Synthesis: The reference standard is typically synthesized with high purity. nacchemical.com Its chemical structure is confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: The purity of the reference standard is meticulously determined using a combination of analytical techniques, often including chromatographic methods and a mass balance approach. A purity of 98% or higher is common for such standards. nacchemical.com

Characterization Data: A comprehensive Certificate of Analysis (CoA) is generated, which includes all the characterization data, purity value, and storage conditions. axios-research.com

Traceability: The in-house (or working) reference standard is qualified against a primary pharmacopeial reference standard, such as the one provided by the European Pharmacopoeia (EP), to ensure traceability. lgcstandards.comsigmaaldrich.com This establishes a link to an internationally recognized standard.

Stability: The stability of the reference standard is monitored over time to ensure its continued suitability for use.

The use of a qualified and traceable reference standard is a fundamental requirement for reliable impurity testing and is essential for regulatory compliance. veeprho.com

Regulatory Science and Guidelines for Pharmaceutical Impurities Pertaining to Ifosfamide Impurity B

Adherence to International Council for Harmonisation (ICH) Guidelines